molecular formula C7H6O3 B120756 2,4-Dihydroxybenzaldehyde CAS No. 95-01-2

2,4-Dihydroxybenzaldehyde

Cat. No. B120756
CAS RN: 95-01-2
M. Wt: 138.12 g/mol
InChI Key: IUNJCFABHJZSKB-UHFFFAOYSA-N
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Description

2,4-Dihydroxybenzaldehyde is a derivative of benzaldehyde with two hydroxyl groups positioned at the 2nd and 4th positions of the aromatic ring. It is a compound of interest due to its potential applications in various chemical syntheses and its role as an intermediate in the production of other chemicals .

Synthesis Analysis

The synthesis of 2,4-dihydroxybenzaldehyde has been achieved through the Vilsmeier-Haack reaction, starting from resorcinol. This method has proven to be efficient, yielding the desired product in 65-75% yields. The intermediate formamidinium salts formed during this process have been characterized, indicating a successful pathway to the target molecule .

Molecular Structure Analysis

The molecular structure of 2,4-dihydroxybenzaldehyde has been studied through various techniques. X-ray crystallography has been used to determine the crystalline structure of related compounds, providing insights into the potential geometry of 2,4-dihydroxybenzaldehyde derivatives. For instance, the structure of 2,4-dihydroxybenzaldehyde 2,4-dinitrophenylhydrazone has been elucidated, revealing a planar hydrazone skeleton stabilized by intramolecular hydrogen bonds .

Chemical Reactions Analysis

2,4-Dihydroxybenzaldehyde can undergo various chemical reactions due to the presence of reactive hydroxyl and aldehyde groups. It can be acylated at the 2 position after protecting the more reactive 4 position, as demonstrated in the conversion to 2-benzoyloxy-4-hydroxybenzaldehyde. This process involves protection and deprotection steps to achieve the desired regioselectivity . Additionally, the compound can be benzylated at the 4 position under mild basic conditions, showcasing its versatility in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-dihydroxybenzaldehyde are influenced by its functional groups and molecular structure. The compound's ability to form intramolecular hydrogen bonds contributes to its solid-state structure, as observed in its crystalline form. These hydrogen bonds also play a role in the formation of intermolecular interactions, which can affect the compound's solubility and reactivity . The presence of hydroxyl groups makes the compound a potential candidate for further functionalization through various chemical reactions, as seen in the synthesis of its derivatives .

Scientific Research Applications

1. Catalysis and Polymer Chemistry

  • Selective Alkylation : 2,4-Dihydroxybenzaldehyde plays a crucial role in ligand synthesis for Salen catalysts. Selective alkylation changes these ligands, impacting polymer distribution (W. Jiajia, Ma Huimin, & Zhang Tianlin, 2011).
  • Polymer-Supported Metal Complexes : It is used in creating polymer-supported metal complexes, with applications in catalytic oxidation (Yue Chang, Yunpu Wang, & F. Zha, 2003).

2. Materials Science

  • Hydrogel Fabrication : Modified with 3,4-Dihydroxybenzaldehyde, collagen hydrogels exhibit enhanced thermal stability and biocompatibility, with potential applications in biomedical materials (Lian Duan et al., 2018).
  • Electrochemical Studies : It's involved in electrochemical studies, like methoxylation reactions, relevant for understanding electrochemical properties (D. Nematollahi & S. M. Golabi, 2000).

3. Optical Properties

  • Nonlinear Optical Materials : 2,4-Dihydroxybenzaldehyde derivatives exhibit significant nonlinear optical properties, important for developing advanced optical materials (O. Kwon et al., 2009).

4. Chemical Synthesis

  • Synthesis of Derivatives : It serves as a precursor in the synthesis of various organic compounds, including medicinal agents (Hai-Shan Jin et al., 2012).

5. Biochemical Applications

  • Protein Binding Studies : Investigations into its binding properties with human serum albumin are crucial for understanding its distribution in human blood serum, relevant in both food and medicine research (Haibo Liu et al., 2022).

Safety And Hazards

2,4-Dihydroxybenzaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

There are ongoing studies on the synthesis and characterization of novel Schiff bases derived from 2,4-dihydroxybenzaldehyde . These studies aim to investigate their antioxidant, antibacterial, antifungal, enzyme inhibition, and DNA interaction potential .

properties

IUPAC Name

2,4-dihydroxybenzaldehyde
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InChI

InChI=1S/C7H6O3/c8-4-5-1-2-6(9)3-7(5)10/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNJCFABHJZSKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8021806
Record name 2,4-Dihydroxybenzaldehyde
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Molecular Weight

138.12 g/mol
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Product Name

2,4-Dihydroxybenzaldehyde

CAS RN

95-01-2
Record name 2,4-Dihydroxybenzaldehyde
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Record name 2,4-DIHYDROXYBENZALDEHYDE
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Record name Benzaldehyde, 2,4-dihydroxy-
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Record name 2,4-DIHYDROXYBENZALDEHYDE
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Synthesis routes and methods I

Procedure details

2,4-Dihydroxybenzaldehyde (1.39 g, 10.0 mmol), dodecanal (2.21 g, 12.0 mmol) and calcium chloride dehydrate (1.03 g, 7.0 mmol) were dissolved in methanol (21 ml), added with a potassium hydroxide methanol solution (1.0 M, 14 ml) at 0(C and stirred for 24 hours. The reaction mixture was made acidic with 1 M hydrochloric acid and extracted with ethyl acetate, and after post-treatment, the crude product (2.84 g) was purified by silica gel column chromatograophy (hexane:ethyl acetate=5:1) to obtain 2,4-dihydroxy-3-(1-hydroxy-dodecyl)benzaldehyde (colorless solid 1.65 g, yield 51%) and 2,4-dihydroxybenzaldehyde (552 mg, recovery 40%).
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Name
potassium hydroxide methanol
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

catechol; resorcinol; hydroquinone;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dihydroxybenzaldehyde
Reactant of Route 2
2,4-Dihydroxybenzaldehyde
Reactant of Route 3
2,4-Dihydroxybenzaldehyde
Reactant of Route 4
2,4-Dihydroxybenzaldehyde
Reactant of Route 5
2,4-Dihydroxybenzaldehyde
Reactant of Route 6
2,4-Dihydroxybenzaldehyde

Citations

For This Compound
3,580
Citations
HJ Jung, YS Song, CJ Lim, EH Park - Biomolecules & Therapeutics, 2009 - koreascience.kr
4-Hydroxybenzaldehyde, a phenolic compound found in a variety of natural sources, was previously shown to contain anti-inflammatory and related anti-angiogenic and anti-…
Number of citations: 2 koreascience.kr
BK Patel, MM Patel - 1990 - nopr.niscpr.res.in
Polychelates of Cu(II), Ni(II), Co(II), Zn(II), oxovanadium(IV) and dioxouranium(VI) with 2,4-dibydroxy benzaldehyde oxime (2,4-DBO)-formaldehyde (F) polymer (2,4-DBO-F) have been …
Number of citations: 45 nopr.niscpr.res.in
S Murtaza, A Abbas, K Iftikhar, S Shamim… - Medicinal Chemistry …, 2016 - Springer
The present study describes the synthesis and characterization of a series of novel Schiff bases derived from 2,4-dihydroxybenzaldehyde. The biological activities of the newly …
Number of citations: 22 link.springer.com
RG Baughman, KL Martin, RK Singh… - … Section C: Crystal …, 2004 - scripts.iucr.org
In 2,4-dihydroxybenzaldehyde 2,4-dinitrophenylhydrazone N,N-dimethylformamide solvate {or 4-[(2,4-dinitrophenyl)hydrazonomethyl]benzene-1,3-diol N,N-dimethylformamide solvate}…
Number of citations: 22 scripts.iucr.org
TA Nibila, PP Soufeena, P Periyat… - Journal of Molecular …, 2021 - Elsevier
A new thiosemicarbazone, (E)-2-(2,4-dihydroxybenzylidene)-N-methyl-N-phenylhydrazinecarbothioamide (L) was synthesized. Single crystals were grown by slow evaporation of its …
Number of citations: 13 www.sciencedirect.com
SA Aboafia, SA Elsayed, AKA El-Sayed… - Journal of Molecular …, 2018 - Elsevier
New complexes [VO 2 (Hdhbh)] (1), [VO(phen)(dhbh)].1.5H 2 O (2), [Zn(Hdhbh) 2 ] (3), [MoO 2 (dhbh)(D)] (D = H 2 O (4) or MeOH (5)), [Ru(PPh 3 )(dhbh)Cl(H 2 O)] (6), and [Pd(Hdhbh)Cl…
Number of citations: 59 www.sciencedirect.com
WL Mendelson, M Holmes… - Synthetic communications, 1996 - Taylor & Francis
The Regioselective 4-Benzylation of 2,4-Dihydroxybenzaldehyde Page 1 SYNTHETIC COMMUNICATIONS, 26(3), 593-601 (1996) THE REGIOSELECTIVE 4-BENZYLATION OF 2,4-DIHYDROXYBENZALDEHYDE …
Number of citations: 46 www.tandfonline.com
VA Kumar, Y Sarala, A Siddikha, S Vanitha… - Journal of Applied …, 2018 - japsonline.com
A series of four new Pd (II),[Ni (II) dppm],[Cu (II) bipy] and [Cu (II) phen] complexes of 2, 4-dihydroxybenzaldehyde-4-phenyl-3-thiosemicarbazone (DHBPTSC). The DHBPTSC (ligand) …
Number of citations: 24 www.japsonline.com
R Takjoo, JT Mague, A Akbari… - Journal of Coordination …, 2013 - Taylor & Francis
Two new complexes, [Co(L 1 )(Py) 3 ]Cl 0.75 Br 0.25 (L 1 =4-hydroxy salicylaldehyde S-allyl-isothiosemicarbazonato-N,N′,O) and [Fe(L 2 )Cl]·C 2 H 5 OH (L 2 =S-allyl-N 1 -(4-hydroxy …
Number of citations: 21 www.tandfonline.com
Z Hu, MJ Hardie, P Burckel, AA Pinkerton… - Journal of chemical …, 1999 - Springer
2,4-Dihydroxybenzaldehyde can be acylated at the 2 position if the more reactive 4 position is first protected as the methylmethoxy ether. Deprotection permits isolation of 2-benzoyloxy-…
Number of citations: 8 link.springer.com

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